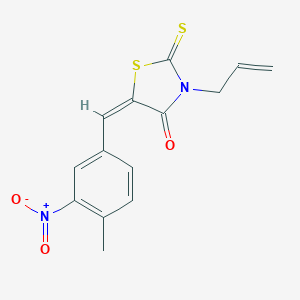
3-Allyl-5-{3-nitro-4-methylbenzylidene}-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Allyl-5-{3-nitro-4-methylbenzylidene}-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that has been extensively studied for its various biological activities. The compound has shown promising results in the field of medicinal chemistry, particularly in its anti-inflammatory, anti-cancer, and anti-microbial properties.
Mechanism of Action
The mechanism of action of 3-Allyl-5-{3-nitro-4-methylbenzylidene}-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it is believed that the compound exerts its biological effects through the modulation of various signaling pathways. The compound has been shown to inhibit the NF-κB pathway, which is a key regulator of inflammation and cancer. It has also been found to activate the p53 pathway, which is a tumor suppressor pathway that induces cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
The compound has been shown to possess various biochemical and physiological effects. It has been found to inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis. It has also been shown to possess potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. The compound has also been found to possess antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Advantages and Limitations for Lab Experiments
The advantages of using 3-Allyl-5-{3-nitro-4-methylbenzylidene}-2-thioxo-1,3-thiazolidin-4-one in lab experiments include its potent biological activities, its ease of synthesis, and its relatively low cost. However, the compound has some limitations, including its poor solubility in water, which can limit its use in certain biological assays. The compound also has limited stability in solution, which can affect its potency over time.
Future Directions
There are several future directions for the research on 3-Allyl-5-{3-nitro-4-methylbenzylidene}-2-thioxo-1,3-thiazolidin-4-one. One potential direction is to investigate the compound's potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Another potential direction is to explore the compound's mechanism of action in greater detail, particularly its interactions with various signaling pathways. Finally, there is a need to develop more efficient synthesis methods for the compound, which can improve its yield and purity.
Synthesis Methods
The synthesis of 3-Allyl-5-{3-nitro-4-methylbenzylidene}-2-thioxo-1,3-thiazolidin-4-one involves the reaction between 3-nitro-4-methylbenzaldehyde and 3-allylthio-2-aminothiophene in the presence of acetic acid. The reaction proceeds through the formation of an imine intermediate, which is subsequently cyclized to the thiazolidinone ring. The yield of the reaction is reported to be around 70%, and the purity of the compound can be achieved through recrystallization from ethanol.
Scientific Research Applications
The compound has been extensively studied for its various biological activities. It has shown promising results in the field of medicinal chemistry, particularly in its anti-inflammatory, anti-cancer, and anti-microbial properties. The compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. It has also been found to possess potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
properties
Product Name |
3-Allyl-5-{3-nitro-4-methylbenzylidene}-2-thioxo-1,3-thiazolidin-4-one |
|---|---|
Molecular Formula |
C14H12N2O3S2 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
(5E)-5-[(4-methyl-3-nitrophenyl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C14H12N2O3S2/c1-3-6-15-13(17)12(21-14(15)20)8-10-5-4-9(2)11(7-10)16(18)19/h3-5,7-8H,1,6H2,2H3/b12-8+ |
InChI Key |
PRTBBNGTFNBAGM-XYOKQWHBSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CC=C)[N+](=O)[O-] |
SMILES |
CC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CC=C)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CC=C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(3-Methylphenoxy)ethoxy]benzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone](/img/structure/B304859.png)
![3-[2-(3-Methylphenoxy)ethoxy]benzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone](/img/structure/B304860.png)
![4-[2-(2-Methylphenoxy)ethoxy]benzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone](/img/structure/B304861.png)
![4-[2-(3-Methylphenoxy)ethoxy]benzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone](/img/structure/B304862.png)
![(5Z)-5-{3-methoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B304863.png)
![N-{5-[2-(2-{2-[2-(4-methylphenoxy)ethoxy]benzylidene}hydrazino)-2-oxoethyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B304867.png)
![N-(5-{2-[(2E)-2-{4-[2-(4-methylphenoxy)ethoxy]benzylidene}hydrazinyl]-2-oxoethyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B304870.png)
![4-[(2E)-2-{2-[2-(2-methylphenoxy)ethoxy]benzylidene}hydrazinyl]-2,6-di(piperidin-1-yl)pyrimidine](/img/structure/B304871.png)
![4-[(2E)-2-{2-[2-(3-methylphenoxy)ethoxy]benzylidene}hydrazinyl]-2,6-di(piperidin-1-yl)pyrimidine](/img/structure/B304872.png)
![4-[(2E)-2-{4-[2-(2-methylphenoxy)ethoxy]benzylidene}hydrazinyl]-2,6-di(piperidin-1-yl)pyrimidine](/img/structure/B304875.png)
![4-[(2E)-2-{4-[2-(3-methylphenoxy)ethoxy]benzylidene}hydrazinyl]-2,6-di(piperidin-1-yl)pyrimidine](/img/structure/B304876.png)
![(2E)-N-benzyl-2-{3-chloro-5-ethoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}hydrazinecarbothioamide](/img/structure/B304877.png)
![N-(5-{2-[(2E)-2-({5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)hydrazinyl]-2-oxoethyl}-1,3,4-thiadiazol-2-yl)-2-methylbenzamide](/img/structure/B304880.png)
![2-({4-[(E)-{2-[2,6-di(pyrrolidin-1-yl)pyrimidin-4-yl]hydrazinylidene}methyl]-2-ethoxyphenoxy}methyl)benzonitrile](/img/structure/B304881.png)